molecular formula C35H58O13 B12369580 1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B12369580
M. Wt: 686.8 g/mol
InChI Key: DHBMRPSNSMLOPT-WBOQEZFXSA-N
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Description

The compound “1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone” is a complex organic molecule with multiple hydroxyl and methoxy groups. This compound is characterized by its intricate structure, which includes several stereocenters and a cyclopenta[a]phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the cyclopenta[a]phenanthrene core. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl) and reagents for glycosylation such as trichloroacetimidates.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures often exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple hydroxyl and methoxy groups suggests that it could interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds with multiple hydroxyl and methoxy groups can interact with proteins, enzymes, or receptors through hydrogen bonding and hydrophobic interactions. The cyclopenta[a]phenanthrene core may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone analogs with different substituents.
  • Steroidal glycosides: Compounds with similar steroidal backbones and glycosidic linkages.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups. The combination of hydroxyl, methoxy, and glycosidic linkages, along with the cyclopenta[a]phenanthrene core, distinguishes it from other similar compounds.

Properties

Molecular Formula

C35H58O13

Molecular Weight

686.8 g/mol

IUPAC Name

1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C35H58O13/c1-16(36)21-10-13-35(42)33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)41)47-23-15-22(43-6)27(18(3)45-23)48-31-25(38)28(44-7)24(37)17(2)46-31/h17-31,37-42H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1

InChI Key

DHBMRPSNSMLOPT-WBOQEZFXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@@]5([C@@H]4[C@@H]([C@H]([C@]6([C@@]5(CC[C@@H]6C(=O)C)O)C)O)O)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC5(C4C(C(C6(C5(CCC6C(=O)C)O)C)O)O)O)C)C)O)OC)O

Origin of Product

United States

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